Pharmaceutical Impurity Standard Identity: Clavulanate Potassium Impurity 22 with Certified Purity and Full Spectral Documentation
Urea, ethyltrimethyl-(9CI) is specifically designated as Clavulanate Potassium Impurity 22 and is supplied with a comprehensive Certificate of Analysis (COA) that includes HPLC purity (typically ≥95%), ¹H-NMR, ¹³C-NMR, MS, IR, and UV spectral data . By contrast, generic tetraalkylureas such as tetramethylurea (CAS 632-22-4) or 1,1,3-trimethylurea (CAS 588-30-7) are typically sold as bulk industrial chemicals without pharmaceutical impurity documentation or spectral characterization suites, creating a gap in regulatory audit-readiness for drug product submissions.
| Evidence Dimension | Availability of certified pharmaceutical impurity documentation (COA with HPLC purity, NMR, MS, IR, UV) |
|---|---|
| Target Compound Data | Supplied with COA documenting ≥95% purity by HPLC, full spectral characterization (¹H-NMR, ¹³C-NMR, MS, IR, UV, 2D NMR, moisture content) |
| Comparator Or Baseline | Tetramethylurea (CAS 632-22-4): typically ≥98% purity (GC) but without pharmaceutical impurity certification or comprehensive spectral package |
| Quantified Difference | Target compound provides 7 documented analytical parameters vs. typically 1–2 for generic analogs; pharmaceutical impurity certification status is binary (present vs. absent) |
| Conditions | Pharmaceutical impurity reference standard context; COA documentation supplied with product shipment |
Why This Matters
Procurement of a fully characterized, certified impurity standard reduces the time and cost of in-house characterization and ensures regulatory compliance in drug product quality control.
